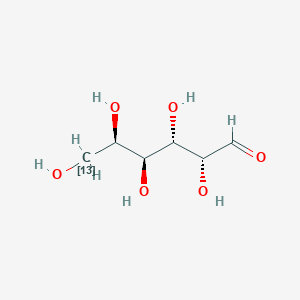
D-Galactose-13C-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-13C-5, also known as D-(+)-Galactose-13C-5, is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Galactose-13C-5 is synthesized by incorporating carbon-13 into D-Galactose. The preparation involves the use of stable heavy isotopes of carbon. The synthetic route typically includes the following steps:
Starting Material: The process begins with the selection of a suitable precursor, often a compound containing carbon-13.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including oxidation, reduction, and substitution, to incorporate the carbon-13 isotope into the D-Galactose structure.
Purification: The final product is purified using techniques such as ion-exchange chromatography to ensure high purity and isotopic enrichment
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often supplied in various quantities for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-13C-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: D-Galactonic acid
Reduction: D-Galactitol
Substitution: Various substituted galactose derivatives.
Applications De Recherche Scientifique
D-Galactose-13C-5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes involving galactose, such as glycosylation.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of galactose-containing drugs.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mécanisme D'action
D-Galactose-13C-5 exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridyltransferase. The incorporation of carbon-13 allows for the tracking and quantitation of metabolic processes using techniques like mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Galactose-13C-6: Another isotope-labeled form of D-Galactose with six carbon-13 atoms.
D-Glucose-13C-6: A labeled form of glucose used in similar metabolic studies.
D-Arabinose-1-13C: A labeled form of arabinose used in carbohydrate metabolism research .
Uniqueness
D-Galactose-13C-5 is unique due to its specific labeling pattern, which allows for detailed studies of galactose metabolism. Its use as a tracer provides valuable insights into the metabolic pathways and mechanisms involving galactose, making it a crucial tool in various research fields .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |
Clé InChI |
GZCGUPFRVQAUEE-ZAHPDWKSSA-N |
SMILES isomérique |
[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


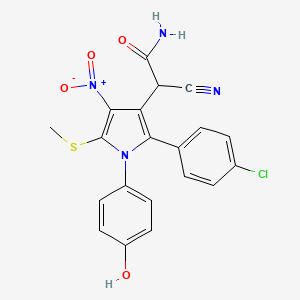
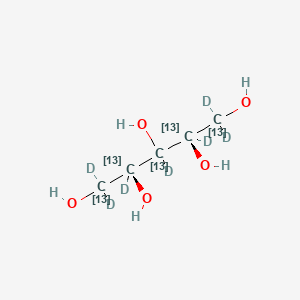
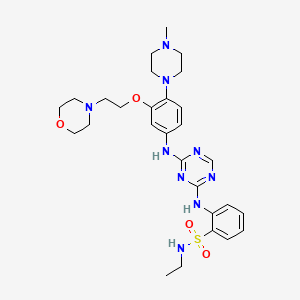
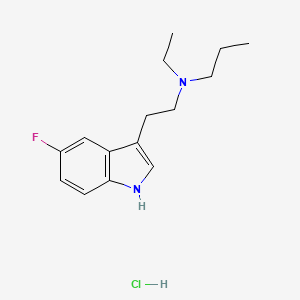
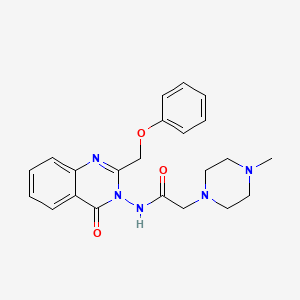
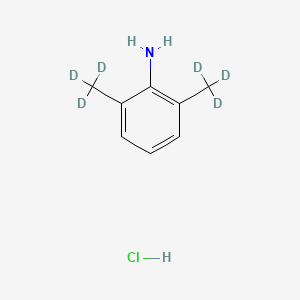
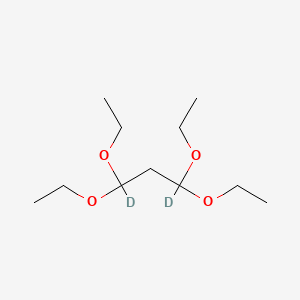
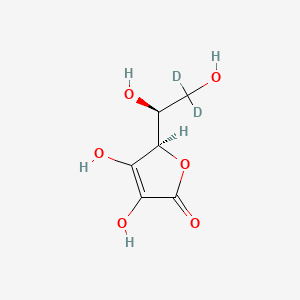

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)


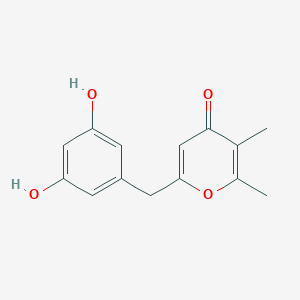
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
